molecular formula C17H21F3N6O6S B12289445 (S)-5'-S-[4-Methoxy-4-oxo-3-[(trifluoroacetyl)amino]butyl]-5'-thioadenosine

(S)-5'-S-[4-Methoxy-4-oxo-3-[(trifluoroacetyl)amino]butyl]-5'-thioadenosine

Cat. No.: B12289445
M. Wt: 494.4 g/mol
InChI Key: NLUNILBRZXYZNX-UHFFFAOYSA-N
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Description

(S)-5’-S-[4-Methoxy-4-oxo-3-[(trifluoroacetyl)amino]butyl]-5’-thioadenosine is a complex organic compound that features a trifluoroacetyl group, a methoxy group, and a thioadenosine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5’-S-[4-Methoxy-4-oxo-3-[(trifluoroacetyl)amino]butyl]-5’-thioadenosine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thioadenosine moiety: This can be achieved by reacting adenosine with a thiolating agent under mild conditions.

    Introduction of the trifluoroacetyl group: This step involves the reaction of the intermediate with trifluoroacetic anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-5’-S-[4-Methoxy-4-oxo-3-[(trifluoroacetyl)amino]butyl]-5’-thioadenosine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and trifluoroacetyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-5’-S-[4-Methoxy-4-oxo-3-[(trifluoroacetyl)amino]butyl]-5’-thioadenosine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (S)-5’-S-[4-Methoxy-4-oxo-3-[(trifluoroacetyl)amino]butyl]-5’-thioadenosine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group enhances its binding affinity to these targets, while the thioadenosine moiety facilitates its incorporation into biological systems. The compound may modulate various biochemical pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (S)-5’-S-[4-Methoxy-4-oxo-3-[(acetyl)amino]butyl]-5’-thioadenosine
  • (S)-5’-S-[4-Methoxy-4-oxo-3-[(fluoroacetyl)amino]butyl]-5’-thioadenosine
  • (S)-5’-S-[4-Methoxy-4-oxo-3-[(chloroacetyl)amino]butyl]-5’-thioadenosine

Uniqueness

(S)-5’-S-[4-Methoxy-4-oxo-3-[(trifluoroacetyl)amino]butyl]-5’-thioadenosine is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric properties. This makes it more reactive and enhances its binding affinity to biological targets compared to similar compounds with different acyl groups.

Properties

IUPAC Name

methyl 4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N6O6S/c1-31-15(29)7(25-16(30)17(18,19)20)2-3-33-4-8-10(27)11(28)14(32-8)26-6-24-9-12(21)22-5-23-13(9)26/h5-8,10-11,14,27-28H,2-4H2,1H3,(H,25,30)(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUNILBRZXYZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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